molecular formula C27H31N5OS B2486036 1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide CAS No. 1223910-41-5

1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide

Cat. No.: B2486036
CAS No.: 1223910-41-5
M. Wt: 473.64
InChI Key: OHUZPHSNECQKKL-UHFFFAOYSA-N
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Description

1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H31N5OS and its molecular weight is 473.64. The purity is usually 95%.
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Scientific Research Applications

Antitubercular and Cytotoxicity Evaluation

A study by Jeankumar et al. (2013) focused on a series of compounds, including 1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide analogs, for antitubercular activity and cytotoxicity. The compounds were evaluated for their in vitro Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. One of the compounds showed promising activity against all tests, indicating potential as an antitubercular agent (Jeankumar et al., 2013).

Inhibitory Effects on Soluble Epoxide Hydrolase

Research by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a key component in inflammation and vascular diseases. The study highlighted the importance of the triazine heterocycle for potency and selectivity. A derivative was found to significantly affect a serum biomarker, indicating in vivo target engagement and potential applications in disease models (Thalji et al., 2013).

Anticonvulsant Properties

A study by Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, including ones structurally similar to the queried compound. The research provided insights into the structural and electronic properties, indicating their potential role in developing anticonvulsant drugs (Georges et al., 1989).

Anti-angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These derivatives were evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents due to their efficacy in blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a compound structurally related to the queried molecule as a potent and orally available glycine transporter 1 inhibitor. This compound exhibited favorable pharmacokinetics and elicited an increase in cerebrospinal fluid concentration of glycine in rats, suggesting therapeutic potential in CNS disorders (Yamamoto et al., 2016).

Antimicrobial Activity

Shamroukh et al. (2013) synthesized novel β-enaminonitrile derivatives, including pyridazine structures similar to the queried compound. These were tested for their antimicrobial properties, with several compounds showing significant activity against pathogenic bacteria and fungi (Shamroukh et al., 2013).

Future Directions

The pyrrolidine ring and its derivatives have been the focus of many studies due to their diverse pharmacological activities . This suggests that this compound and others like it could be extensively studied for their therapeutic benefits . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, offering potential avenues for future research .

Properties

IUPAC Name

1-(6-phenylsulfanylpyridazin-3-yl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5OS/c33-27(28-20-21-8-10-23(11-9-21)31-16-4-5-17-31)22-14-18-32(19-15-22)25-12-13-26(30-29-25)34-24-6-2-1-3-7-24/h1-3,6-13,22H,4-5,14-20H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZPHSNECQKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)C4=NN=C(C=C4)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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